molecular formula C26H25N5O2 B3015255 8-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-88-9

8-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3015255
CAS RN: 904372-88-9
M. Wt: 439.519
InChI Key: DTHKVIVJFAGWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H25N5O2 and its molecular weight is 439.519. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Pharmacological Evaluation : A study by Zagórska et al. (2009) involved synthesizing a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluating their pharmacological properties. They found that these compounds were potent 5-HT(1A) receptor ligands and exhibited anxiolytic-like and antidepressant activities in mice models. This suggests potential applications in the development of anxiolytic and antidepressant drugs (Zagórska et al., 2009).

  • Receptor Affinity and Molecular Studies : Another study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones for their affinity for serotoninergic and dopaminergic receptors. They identified compounds with potential as anxiolytic and antidepressant agents, highlighting the relevance of the 7-position substituent in the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

  • Antidepressant and Anxiolytic Potential : A 2016 study by Zagórska et al. focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their potential as antidepressant and anxiolytic agents. The findings indicated significant serotonin receptor affinity and suggested the compounds' utility in developing new antidepressant and anxiolytic medications (Zagórska et al., 2016).

  • Adenosine Receptor Antagonists : Research by Baraldi et al. (2005) synthesized new derivatives of 1H,8H-imidazo[2,1-f]purine-2,4-diones and identified them as potent and selective A(3) adenosine receptor antagonists. This finding suggests possible applications in targeting adenosine receptors for therapeutic purposes (Baraldi et al., 2005).

  • Phosphodiesterase Inhibition and Receptor Activity : A study in 2016 by Zagórska et al. examined octahydro- and isoquinolinyl-alkyl derivatives of imidazo[2,1-f]purines for their activity on serotonin receptors and phosphodiesterases. This research contributes to understanding the structural features responsible for receptor and enzyme activity, which can be useful in drug design (Zagórska et al., 2016).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-16(2)14-30-24(32)22-23(28(5)26(30)33)27-25-29(22)15-21(19-9-7-6-8-10-19)31(25)20-12-11-17(3)13-18(20)4/h6-13,15H,1,14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKVIVJFAGWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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